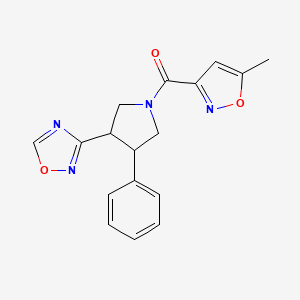

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-7-15(19-24-11)17(22)21-8-13(12-5-3-2-4-6-12)14(9-21)16-18-10-23-20-16/h2-7,10,13-14H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBPNZXBYMYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone , also known by its CAS number 2034350-55-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Structural Overview

The compound features several key structural components:

- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Pyrrolidine Core : Contributes to the overall stability and reactivity of the molecule.

- Isosoxazole Moiety : Often associated with neuropharmacological activities.

This unique combination of functional groups allows for a range of interactions within biological systems, making it a candidate for further investigation in drug development.

Biological Activities

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant biological activities. The following table summarizes some of the key findings related to the biological activity of similar compounds:

| Compound Class | Biological Activity | Mechanism/Target |

|---|---|---|

| 1,2,4-Oxadiazoles | Antibacterial | Inhibition of bacterial enzymes |

| Pyrrolidine Derivatives | Anticancer | Inhibition of cell proliferation |

| Isosoxazole Compounds | Neuroprotective | Modulation of neurotransmitter systems |

Antimicrobial Activity

Studies indicate that oxadiazole derivatives, including those similar to this compound, possess notable antimicrobial properties. For instance, compounds containing oxadiazole rings have been shown to inhibit various bacterial strains effectively. A study reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of oxadiazole-containing compounds has been highlighted in multiple studies. For example:

- Compounds with the oxadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Some derivatives have shown IC50 values lower than established chemotherapeutics like Doxorubicin and Tamoxifen, indicating their potential as lead compounds for cancer therapy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Alam et al. (2022) synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their anticancer activity against MCF-7 cells. Their findings indicated that certain derivatives had IC50 values significantly lower than standard treatments .

- Bajaj et al. (2022) reported on a novel 1,3,4-oxadiazole derivative which exhibited potent cytotoxicity against breast cancer cell lines with an IC50 value of 0.0380 µM .

- Ningegowda et al. (2022) focused on antimycobacterial activity against Mycobacterium tuberculosis strains and found promising results with specific oxadiazole derivatives .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various physiological responses.

Comparison with Similar Compounds

Structural Analogues with Methanone Linkages

The methanone group serves as a critical linker in heterocyclic systems. Key comparisons include:

Key Observations :

- The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in , which may alter electronic properties and binding affinities.

- Methanone-linked pyridine/triazole systems (e.g., 10a) exhibit strong IR absorption for C=O (1710 cm⁻¹), suggesting similar carbonyl reactivity in the target compound.

- Synthetic routes for analogs often involve cyclization (e.g., CS₂-mediated reflux for oxadiazoles), which may apply to the target’s 1,2,4-oxadiazole formation.

Oxadiazole-Containing Derivatives

Oxadiazoles are prized for their metabolic stability. Comparisons include:

Isoxazole-Containing Compounds

The 5-methylisoxazole group in the target compound is less common in the provided evidence. However, isoxazoles in general are known for:

- Electron-withdrawing effects: The oxygen and nitrogen atoms in the isoxazole ring may enhance the electrophilicity of the methanone group.

Research Implications and Gaps

While structural analogs provide insights, specific data on the target compound’s physicochemical properties (e.g., solubility, logP) and bioactivity are absent in the provided evidence. Future studies should prioritize:

Q & A

Basic: What are the recommended synthetic routes for preparing (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Oxadiazole formation : Cyclization of amidoximes with carbonyl derivatives under reflux in xylene (25–30 hours) using chloranil as a dehydrogenation agent .

- Pyrrolidine functionalization : Coupling of 5-methylisoxazole-3-carbonyl chloride with the oxadiazole-pyrrolidine intermediate in anhydrous solvents (e.g., DMF) under inert atmosphere.

- Purification : Recrystallization from methanol or ethanol to isolate the final product .

Advanced: How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency, while xylene is optimal for dehydrogenation steps due to its high boiling point .

- Catalysts : Chloranil promotes dehydrogenation in oxadiazole formation, while sodium hydride or triethylamine aids in base-mediated coupling reactions .

- Temperature : Reflux conditions (120–140°C) are critical for cyclization, but lower temperatures (60–80°C) may reduce side reactions during acid-sensitive steps .

Advanced: What analytical techniques are most reliable for confirming the compound’s structural integrity?

- 1H/13C NMR : Key for identifying protons on the pyrrolidine (δ 3.5–4.0 ppm), oxadiazole (δ 8.1–8.3 ppm), and isoxazole (δ 6.2–6.5 ppm) moieties .

- HPLC-MS : Ensures >95% purity and detects trace byproducts (e.g., unreacted intermediates) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

Advanced: How can molecular docking predict the compound’s biological targets, and what limitations exist?

- Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) due to structural similarity to triazole antifungals .

- Software tools : AutoDock Vina or Schrödinger Suite can model binding affinities. Adjust protonation states of the oxadiazole nitrogen for accurate docking .

- Limitations : False positives may arise from conformational flexibility of the pyrrolidine ring; validate with in vitro assays .

Advanced: What strategies mitigate instability during synthesis (e.g., pH sensitivity, oxidation)?

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent oxadiazole ring hydrolysis .

- Inert atmosphere : Use nitrogen/argon to avoid oxidation of the pyrrolidine moiety .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) during prolonged reflux steps .

Advanced: How should researchers address contradictions in reported biological activity data?

- Dose-response validation : Test across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .

- Structural analogs : Compare with derivatives lacking the oxadiazole or isoxazole groups to isolate pharmacophores .

- Meta-analysis : Cross-reference results with PubChem bioactivity data (e.g., AID 1347103) for consensus .

Advanced: What computational models predict the compound’s reactivity in novel reactions?

- DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Solvent effects : Apply COSMO-RS to simulate reaction pathways in polar vs. nonpolar solvents .

Advanced: What challenges arise in scaling up multi-step syntheses, and how are they resolved?

- Intermediate purification : Replace column chromatography with recrystallization for large-scale batches .

- Exothermic reactions : Use jacketed reactors with controlled cooling during cyclization steps .

- Yield optimization : Employ Design of Experiments (DoE) to balance time, temperature, and catalyst loading .

Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and Candida spp. .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- CYP inhibition : Fluorescence-based assays to assess interactions with cytochrome P450 enzymes .

Advanced: How can environmental impact studies guide safe handling and disposal?

- Biodegradation : Use OECD 301F assays to test aerobic degradation in soil/water matrices .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (EC50) .

- Waste management : Incinerate at >1000°C with scrubbers to neutralize nitrogen oxides from oxadiazole combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.